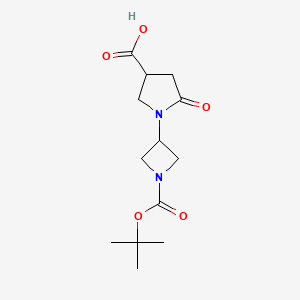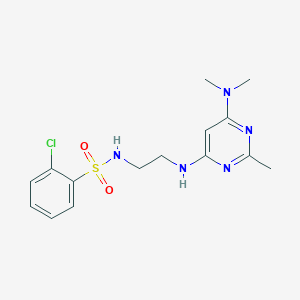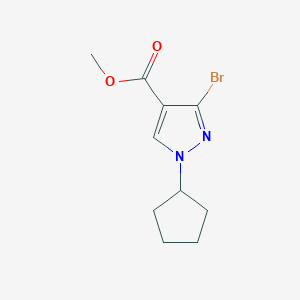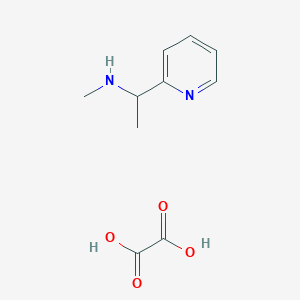
1-(1-(tert-Butoxycarbonyl)azetidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with the tert-butoxycarbonyl (Boc) group are often used in organic chemistry. The Boc group is a protective group for amines, which prevents them from reacting. It can be removed under acidic conditions .
Molecular Structure Analysis
The molecular structure of such compounds typically consists of a Boc-protected amine group attached to the rest of the molecule. The Boc group itself consists of a carbonyl group (C=O) attached to a tert-butyl group (C(CH3)3) and an oxygen atom .Chemical Reactions Analysis
In general, Boc-protected amines can react with acids to remove the Boc group, yielding the free amine. They can also undergo reactions typical of amines once the Boc group is removed .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can vary widely depending on the specific structure of the compound. In general, Boc-protected amines are stable under basic conditions but react with acids .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound is used in the synthesis of functionalized heterocyclic amino acids, such as in the creation of methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate. This synthesis involves cycloaddition and detailed NMR spectroscopic experiments, HRMS, and elemental analysis to confirm the structure of novel 1,3-selenazoles (Dzedulionytė et al., 2021).
Development of Novel Ligands
- Research includes the development of novel ligands for nicotinic receptors, such as 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine synthesized via coupling with tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).
Antibacterial Applications
- The compound has been utilized in the stereocontrolled synthesis of tricyclic carbapenem (5-azatrinem) derivatives, where a piperidine ring is condensed to the carbapenem skeleton. These compounds have shown potent in vitro activities against gram-positive and gram-negative bacteria (Mori, Somada, & Oida, 2000).
Use in Peptide Synthesis
- In peptide synthesis, a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, including non-proteinogenic amino acids, have been prepared using the compound. These amino acid 4-nitroanilides were extended to corresponding dipeptide 4-nitroanilides (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Formation of 1-Pyrrolidine Analogs
- The tert-butyloxycarbonyl-protected N-carboxanhydrides of amino acids dimerize in the presence of base in aprotic media to form 3,5-dialkyl-2,4-dioxo-1-pyrrolidine analogs. This reaction's outcome varies depending on the nature of the base used (Leban & Colson, 1996).
Condensation Reactions
- The compound plays a role in novel condensation reactions of carboxylic acids with various non-nucleophilic N-heterocycles and anilides, using di-tert-butyl dicarbonate (Boc2O). This reaction is applicable to a wide range of non-nucleophilic nitrogen compounds, including indoles, pyrroles, pyrazole, carbazole, lactams, oxazolidinones, and anilides (Umehara, Ueda, & Tokuyama, 2016).
Production of Azetidine-3-carboxylic Acids
- Azetidines, including the compound of interest, are important in the synthesis of protected 3-haloazetidines, which are versatile building blocks in medicinal chemistry. This synthesis has been used to prepare high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5/c1-13(2,3)20-12(19)14-6-9(7-14)15-5-8(11(17)18)4-10(15)16/h8-9H,4-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLQJBRNIPTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)N2CC(CC2=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138132-27-9 |
Source


|
| Record name | 1-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-5-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2656870.png)







![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-(pyridin-3-ylmethylamino)purine-2,6-dione](/img/structure/B2656885.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-fluorophenyl ketone](/img/structure/B2656887.png)


![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2656893.png)
